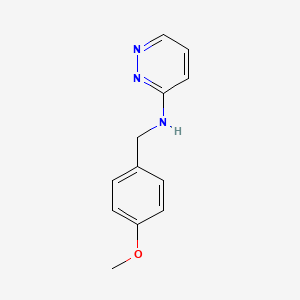
N-(4-methoxybenzyl)pyridazin-3-amine
Vue d'ensemble
Description
N-(4-methoxybenzyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-Nitration of Secondary Amines : A study by Park et al. (2003) explored the N-nitration of 4-chloro-5-substituted-pyridazin-3-one, including compounds like 5-methoxy derivatives. This process has potential applications in synthesizing various nitrogen-containing compounds (Park et al., 2003).
Synthesis and Characterization of N4O3 Amine Phenol Ligands : Research by Liu et al. (1993) focused on the synthesis of N4O3 amine phenol ligands, including those with methoxy groups, which can have applications in forming complexes with lanthanide ions (Liu et al., 1993).
Oxidative Cleavage of Asymmetric Aldol Adducts : Leise et al. (2017) investigated the oxidative cleavage of aldol adducts derived from N4-p-methoxybenzyloxadiazinone. This research has implications in the synthesis of β-hydroxycarboxylic acids and could have pharmaceutical applications (Leise et al., 2017).
Analytical Characterization of Designer Drugs : A study by Westphal et al. (2016) provided an analytical characterization of N-(ortho-methoxybenzyl)amines, highlighting their identification and analysis in the context of drug testing (Westphal et al., 2016).
Synthesis of Secondary Amines : Kurosawa et al. (2003) explored the synthesis of secondary amines, including N-(4-Methoxybenzyl) derivatives, from primary amines. This process can be applied in pharmaceutical synthesis and organic chemistry (Kurosawa et al., 2003).
Central Nervous System Activities of Imidazo[1,2-b]pyridazines : Barlin et al. (1993) studied the synthesis and CNS activities of certain imidazo[1,2-b]pyridazines, including methoxybenzylamino derivatives. This research contributes to understanding the potential therapeutic applications of these compounds (Barlin et al., 1993).
Oxidative Removal of N-(p-methoxybenzyl) Group : Yoshimura et al. (1983) described a method for the oxidative removal of the N-(p-methoxybenzyl) group in certain compounds. This technique can be useful in modifying chemical structures for various applications (Yoshimura et al., 1983).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-6-4-10(5-7-11)9-13-12-3-2-8-14-15-12/h2-8H,9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGBTJVMKCBAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)pyridazin-3-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



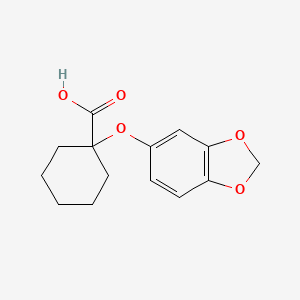


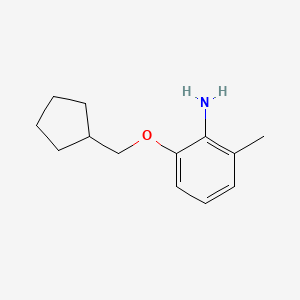
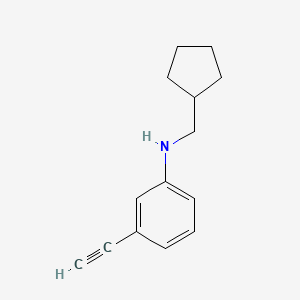


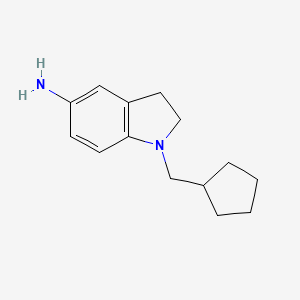
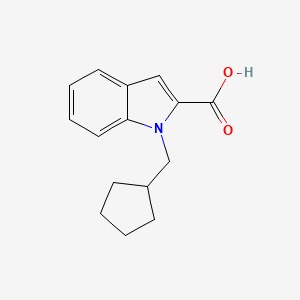
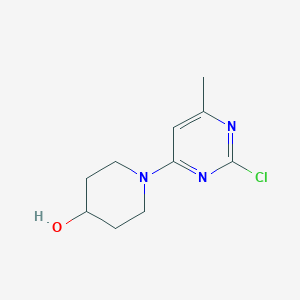
![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol](/img/structure/B7866282.png)
